3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c20-18(9-13-24(21,22)17-4-2-1-3-5-17)19-10-6-15(7-11-19)16-8-12-23-14-16/h1-5,8,12,14-15H,6-7,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFQOSKWBIQGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available piperidine derivatives and thiophene.
- Reaction Conditions : The reaction is performed under basic conditions, often utilizing a solvent such as dichloromethane or acetonitrile.
- Purification : The product is purified through recrystallization or chromatography to yield the final compound.
Antimicrobial Activity
Research indicates that compounds containing piperidine and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one show moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it shows strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urinary tract infections, respectively .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 0.63 ± 0.001 µM |
| Urease | Strong Inhibitor | 2.14 ± 0.003 µM |
The biological activity of 3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : It binds effectively to the active sites of AChE and urease, inhibiting their activity and thus modulating neurotransmitter levels and urea metabolism.
- Cellular Pathways : The compound may influence pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial properties of various piperidine derivatives, 3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one was identified as one of the most potent compounds against Salmonella typhi, with an IC50 value indicating significant efficacy compared to established antibiotics .
Case Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of this compound revealed that it not only inhibited AChE but also showed promise in reducing urease activity significantly, suggesting potential applications in treating conditions like urinary tract infections .
Scientific Research Applications
Research indicates that this compound exhibits several key biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of thiophene and benzenesulfonamide have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study: Apoptosis Induction
A study demonstrated that treatment with related compounds resulted in a significant increase in apoptotic markers in HeLa cervical cancer cells, indicating effective induction of programmed cell death.
Antimicrobial Properties
The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, which may increase its ability to penetrate bacterial membranes. Research has shown that compounds with similar structures possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Neuropharmacological Effects
The piperidine structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, particularly serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs identified from the evidence, highlighting substituent differences and inferred properties:
Key Comparative Insights
Sulfonyl Group Variations: The target compound’s benzenesulfonyl group is structurally similar to BJ02296 but differs from 4-fluorophenylsulfonyl in 3aj .
Heterocyclic Modifications :
- The oxadiazole-thiophene hybrid in ’s compound introduces conformational rigidity, which could enhance target binding specificity compared to the target’s simpler thiophene substitution .
- Piperazine -based analogs (e.g., ) exhibit different basicity and solubility profiles due to the additional nitrogen, contrasting with the piperidine core in the target compound .
Biological Activity Inference: Compound 12 () shares a propan-1-one-piperidine scaffold but includes 4-amino-5-chloro-2-methoxyphenyl and carbamoyl groups, which are linked to neuroprotective activity via TrkB/5-HT4 receptor modulation. The target compound’s thiophene and sulfonyl groups may favor different receptor interactions . BJ02296’s 3-chlorophenyl group suggests utility in environments requiring hydrophobic interactions, such as enzyme active sites or membrane-bound targets .
Synthetic Routes :
- The target compound’s synthesis may involve hydrosulfonylation (as in ), though traditional coupling reactions (e.g., amidation in ) are also plausible. The oxadiazole-containing analog () likely requires multi-step functionalization, impacting scalability .
Q & A
Q. What are the key considerations for synthesizing 3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the piperidine ring. For example, coupling a thiophen-3-yl group to piperidine via nucleophilic substitution or cross-coupling reactions, followed by sulfonylation using benzenesulfonyl chloride. Key intermediates (e.g., 4-(thiophen-3-yl)piperidine) should be purified using column chromatography (silica gel, eluents like ethyl acetate/hexane) and characterized via -NMR and IR spectroscopy to confirm regiochemistry and functional group integrity .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the piperidine-thiophene linkage and sulfonyl group placement. Coupling constants in -NMR help distinguish axial/equatorial substituents on the piperidine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfonyl moiety.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (e.g., refining data with SHELX-97) resolves bond lengths and angles, especially in the sulfonyl-piperidine region .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Initial screens should target receptors/enzymes associated with the structural motifs:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like JAK2 or PI3K, given sulfonyl groups’ affinity for ATP-binding pockets.
- Antiparasitic Activity : Follow protocols from analogous thiophene-piperidine compounds, such as in vitro testing against Trypanosoma cruzi with IC determination .
- Cellular Toxicity : Employ MTT assays on HEK-293 or HepG2 cells to establish baseline cytotoxicity .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dimethyl sulfoxide (DMSO) to enhance sulfonylation efficiency .
- Catalysis : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of thiophene to piperidine, improving yields from ~50% to >80% .
- Purity Control : Monitor reactions via HPLC (C18 column, acetonitrile/water gradient) to detect side products like over-sulfonylated derivatives. Reproducibility requires strict inert conditions (argon atmosphere) .
Q. What advanced techniques resolve contradictions in bioactivity data?
- Methodological Answer :
- Orthogonal Assays : If a compound shows high in vitro potency but low in vivo efficacy (e.g., anticonvulsant screens), use microdialysis to measure brain penetration or metabolite stability in rodent plasma .
- Structural Dynamics : Molecular dynamics simulations (AMBER or GROMACS) can explain discrepancies between binding affinity (SPR data) and functional activity by modeling sulfonyl group flexibility in aqueous environments.
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to map the sulfonyl group’s interactions with target proteins (e.g., serotonin receptors). Prioritize residues within 4 Å of the sulfonyl oxygen for mutagenesis .
- QSAR Models : Build 3D-QSAR models (CoMFA/CoMSIA) using datasets from analogs (e.g., chlorophenyl or indole derivatives) to predict bioactivity cliffs .
Q. What strategies validate crystallographic data when twinning or disorder is observed?
- Methodological Answer :
- Twinning Analysis : In SHELXL, apply TWIN/BASF commands to refine data with twin fractions >0.3. For disorder in the piperidine ring, use PART/SUMP restraints to model alternate conformers .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R values for data quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
